molecular formula C7H4Cl2FNO2 B13692714 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene

1-(Dichloromethyl)-2-fluoro-4-nitrobenzene

Katalognummer: B13692714
Molekulargewicht: 224.01 g/mol
InChI-Schlüssel: CRBAKBHZHVEZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dichloromethyl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of dichloromethyl, fluoro, and nitro functional groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the dichloromethyl group to a pre-existing fluoronitrobenzene framework. One common method includes the reaction of 2-fluoro-4-nitrobenzene with dichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction parameters such as temperature, pressure, and concentration of reagents are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The dichloromethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Reduction reactions produce 1-(Aminomethyl)-2-fluoro-4-nitrobenzene.
  • Oxidation reactions result in compounds like 1-(Formyl)-2-fluoro-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-(Dichloromethyl)-2-fluoro-4-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The fluoro group can enhance the compound’s stability and reactivity by influencing electronic distribution within the molecule.

Vergleich Mit ähnlichen Verbindungen

    Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacking the aromatic and nitro functionalities.

    Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in its overall structure and reactivity.

    1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar chloromethyl groups but different core structures and biological activities.

Uniqueness: 1-(Dichloromethyl)-2-fluoro-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the fluoro and nitro groups enhances its stability and potential for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C7H4Cl2FNO2

Molekulargewicht

224.01 g/mol

IUPAC-Name

1-(dichloromethyl)-2-fluoro-4-nitrobenzene

InChI

InChI=1S/C7H4Cl2FNO2/c8-7(9)5-2-1-4(11(12)13)3-6(5)10/h1-3,7H

InChI-Schlüssel

CRBAKBHZHVEZTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.